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Compound of Interest

1-Cyclopropyl-n-
Compound Name:
methylmethanamine

Cat. No.: B168348

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Cyclopropyl-N-
methylmethanamine

Introduction

1-Cyclopropyl-N-methylmethanamine (CAS No: 18977-45-2) is a small molecule of
significant interest in medicinal chemistry and drug development due to the presence of the
cyclopropyl ring, a common motif in pharmacologically active compounds.[1] The unique steric
and electronic properties of the cyclopropyl group can confer favorable metabolic stability and
binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance
(NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous
characterization of such molecules in solution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a
comprehensive analysis of the NMR data for 1-cyclopropyl-N-methylmethanamine. We will
delve into the interpretation of one-dimensional (*H, 13C, DEPT-135) and two-dimensional
(COSY, HSQC) NMR spectra, explain the causality behind spectral features, and provide field-
proven protocols for data acquisition.

Part 1: *H NMR Spectral Analysis: Decoding the
Proton Environment

The *H NMR spectrum provides a detailed map of the proton environments within a molecule.
For 1-cyclopropyl-N-methylmethanamine, we can predict distinct signals for the cyclopropyl,
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methylene, N-methyl, and amine protons.

Structural Overview and Proton Assignments

To facilitate discussion, the protons in the molecule are systematically labeled as shown below.

Caption: Molecular structure of 1-cyclopropyl-N-methylmethanamine with proton labeling.

Chemical Shifts and Multiplicities

The strained, three-membered ring of the cyclopropyl group exhibits a significant ring-current
effect, causing its attached protons (H*, H2, H3) to be highly shielded and appear in the upfield
region of the spectrum, typically between 0.0 and 1.0 ppm.[2][3] The protons on the methylene
(H*) and methyl (H®) groups directly attached to the nitrogen atom are deshielded due to the
electron-withdrawing nature of nitrogen, placing their signals further downfield.[4] The chemical
shift of the N-H proton is highly variable and depends on factors like solvent, concentration,
and temperature due to its involvement in hydrogen bonding and chemical exchange.[4][5][6]

The complex spin-spin coupling within the rigid cyclopropyl ring results in intricate multiplets for
H1, H2, and H3. The methylene protons (H*) are split by the adjacent methine proton (H?), and
the N-methyl protons (H®) typically appear as a singlet.

Data Summary: *H NMR

The following table summarizes the expected *H NMR data, synthesized from spectral
databases and established principles.[3][7][8]
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Chemical Coupling
Proton Label  Shift (3, Multiplicity Integration Constant (J,  Assignment
ppm) Hz)
Cyclopropyl
H* ~0.8-1.1 Multiplet (m) 1H yelopropy
CH
Cyclopropyl
Hz2, H3 ~0.0-0.5 Multiplet (m) 4H yelopropy
CH:
H4 ~2.3-25 Doublet (d) 2H ~6-7 CH2-N
He ~2.4-26 Singlet (s) 3H - N-CHs
~1.0-3.0 Broad Singlet )
N-H ) 1H - Amine N-H
(variable) (br s)

Part 2: **C NMR and DEPT-135 Analysis: Mapping
the Carbon Skeleton

While *H NMR reveals the proton environment, 13C NMR spectroscopy maps the carbon
framework of the molecule. Combining this with a DEPT-135 experiment allows for the
definitive identification of methyl (CHs), methylene (CHz), and methine (CH) carbons.

Chemical Shifts and DEPT-135 Phasing

Similar to their proton counterparts, the carbons of the cyclopropyl ring (C1, C2, C3) are
significantly shielded and appear at high field (typically <15 ppm).[9][10] The methylene carbon
(C4) and methyl carbon (C6) attached to the nitrogen are deshielded and resonate further
downfield.[4]

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for
distinguishing carbon types.[11][12] In a DEPT-135 spectrum:

o CHs (methyl) signals appear as positive peaks.
o CH:z (methylene) signals appear as negative peaks.

o CH (methine) signals appear as positive peaks.
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e Quaternary carbons (C) are absent.

This technique provides an unambiguous method to differentiate the cyclopropyl CHz carbons
from the CH carbon.[13][14]

Data Summary: **C NMR and DEPT-135

Chemical Shift (3,

Carbon Label DEPT-135 Phase Assignment
ppm)

C1 ~10-15 Positive (+) Cyclopropyl CH

C2,C3 ~3-8 Negative (-) Cyclopropyl CHz

C4 ~55-60 Negative (-) CH2-N

C6 ~35-40 Positive (+) N-CHs

Part 3: 2D NMR Correlation: Assembling the Puzzle

For complete and confident structural assignment, two-dimensional (2D) NMR experiments are
indispensable. COSY and HSQC spectra reveal connectivity, linking the proton and carbon
data into a single, coherent structure.

COSY (*H-'H Correlation Spectroscopy)

A COSY spectrum identifies protons that are spin-coupled to each other, typically through two
or three bonds.[15][16][17] Off-diagonal cross-peaks connect the signals of coupled protons.
For 1-cyclopropyl-N-methylmethanamine, we expect to see:

o Across-peak between the cyclopropyl methine proton (H?) and the adjacent methylene
protons (H#).

o Complex cross-peaks between the cyclopropyl protons (H?, H2, H3), confirming the ring
system.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[18]
[19] Each cross-peak in the 2D plot represents a one-bond C-H connection. This experiment is
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the final step in assigning every proton to its corresponding carbon, confirming the assignments

made from 1D spectra. For example, the HSQC will show a clear correlation between the

signal at ~2.4 ppm in the *H dimension and the signal at ~57 ppm in the 13C dimension,

definitively assigning them to the C4-H* group.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Part 4: Experimental Protocols for High-Quality Data
Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and

the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

Analyte Weighing: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of 1-
cyclopropyl-N-methylmethanamine for *H NMR, or 20-50 mg for 13C NMR, into a clean,
dry vial.[20][21] Small molecules require less material for *H detection but more for the less
sensitive 13C nucleus.[22]

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs).[23][24] CDClIs is a common choice for small organic molecules. For
amines, the choice of solvent can significantly affect the chemical shift and line shape of the
N-H proton; aprotic solvents like DMSO-de can result in sharper N-H signals by reducing the
rate of proton exchange.[25][26]

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[20]

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality,
filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into
the NMR tube.[22][24]

Capping and Labeling: Securely cap the NMR tube and label it clearly near the top with a
permanent marker. Do not use paper labels or tape, which can interfere with the sample
spinning in the spectrometer.[24]
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Recommended Instrumental Parameters (400 MHz

Spectrometer)
e 'HNMR:

o Pulse Program: Standard single pulse (e.g., 'zg30").
o Number of Scans (NS): 16 to 64. Sufficient to achieve a good signal-to-noise ratio.

o Relaxation Delay (D1): 2-5 seconds. Allows for near-complete relaxation of protons,
ensuring accurate integration.

o Spectral Width (SW): ~16 ppm. Centered around 6-7 ppm to encompass all expected
signals.

e 13C{1H} NMR:

o

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30").

[¢]

Number of Scans (NS): 1024 or higher. More scans are needed due to the low natural
abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[20]

[¢]

Relaxation Delay (D1): 2 seconds.

[¢]

Spectral Width (SW): ~240 ppm. To cover the full range of organic carbon chemical shifts.
« DEPT-135, COSY, HSQC:

o These experiments should be run using standard, pre-optimized parameter sets available
in the spectrometer's software library (e.g., Bruker's 'dept135’, ‘cosygpmf’,
'hsqcedetgpsisp2.3'). Default parameters are typically robust and provide excellent results
for small molecules.

Conclusion

The comprehensive NMR analysis of 1-cyclopropyl-N-methylmethanamine is a clear
demonstration of modern spectroscopy's power in structural science. Through a logical
progression from 1D *H and 13C experiments to advanced 2D correlation techniques like COSY
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and HSQC, every proton and carbon atom can be assigned with high confidence. The
characteristic upfield shifts of the cyclopropyl moiety and the deshielding effects of the amine
group provide a unique spectral fingerprint. The protocols and interpretations detailed in this
guide serve as a robust framework for researchers and scientists engaged in the synthesis and
characterization of novel chemical entities.

References
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE

N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

e Hayashi, S., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and
Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society
of Japan, Chemistry and Industrial Chemistry. [Link]

e Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of
Amine Proton of Morpholine.

e Bexrud, J. A., & Schafer, L. L. Supplementary Information. The Royal Society of Chemistry.
[Link]

e Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO
PROPANE DERIVATES.

e NMR Sample Prepar

e Sipos, A, et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases
for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

 NMR Sample Preparation: The Complete Guide.

e NMR Spectroscopy Of Amines. JoVE. [Link]

e Sample Prepar

e 1H chemical shifts for cyclopropyl protons.

e How to make an NMR sample. University of Ottawa. [Link]

e Supplementary Information for M

 NMR Sample Preparation.

e 1H-NMR, BC-NMR, and 3C-DEPT-135-NMR spectra of phthalonitrile compound.

e H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. MDPI.
[Link]

o Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives.
The Journal of Organic Chemistry. [Link]

e 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

e COSY NMR.

e [tH, 13C]-HSQC NMR Spectrum.

e 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Cyclopropanemethanamine.

e A Step-By-Step Guide to 1D and 2D NMR Interpret

e Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
[Link]

» Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

e H-'H COSY & TOCSY two-dimensional NMR spectroscopy. Magritek. [Link]

o DEPT 135 Acquisition & Processing. YouTube. [Link]

e Use of the 2D *H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural
Integrity of Biopharmaceuticals. MDPI. [Link]

» N-(1-adamantylmethyl)-1-cyclopropyl-methanamine.

e COSY Spectra. Chemistry LibreTexts. [Link]

e 'H and 3C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cycliz

e 2D NMR- Worked Example 1 (COSY). YouTube. [Link]

e How to interpret a HSQC NMR Spectrum. YouTube. [Link]

o DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

o DEPT 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(1-adamantylmethyl)-1-cyclopropyl-methanamine | C15H25N | CID 3010133 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. apps.dtic.mil [apps.dtic.mil]

» 3. organicchemistrydata.org [organicchemistrydata.org]
e 4.Video: NMR Spectroscopy Of Amines [jove.com]

e 5. apps.dtic.mil [apps.dtic.mil]

e 6. jstage.jst.go.jp [jstage.jst.go.jp]

e 7. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR
[m.chemicalbook.com]

8. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b168348?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3010133
https://pubchem.ncbi.nlm.nih.gov/compound/3010133
https://apps.dtic.mil/sti/tr/pdf/AD0402674.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.jove.com/science-education/v/13842/nmr-spectroscopy-of-amines
https://apps.dtic.mil/sti/citations/tr/AD0679542
https://www.jstage.jst.go.jp/article/analsci1985/11/4/11_4_631/_pdf
https://m.chemicalbook.com/SpectrumEN_77335-18-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_77335-18-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2516-33-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Cyclopropyl bromide(4333-56-6) 13C NMR spectrum [chemicalbook.com]

e 10. organicchemistrydata.org [organicchemistrydata.org]

e 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
e 12. chem.libretexts.org [chem.libretexts.org]

e 13. researchgate.net [researchgate.net]

e 14. m.youtube.com [m.youtube.com]

e 15. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR
[orgspectroscopyint.blogspot.com]

e 16. nmr.oxinst.com [nmr.oxinst.com]
e 17. chem.libretexts.org [chem.libretexts.org]

o 18. Heteronuclear Single-quantum Correlation (HSQC) NMR — Advances in Polymer Science
[ncstate.pressbooks.pub]

e 19. chem.libretexts.org [chem.libretexts.org]

e 20. organomation.com [organomation.com]

e 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
e 22. How to make an NMR sample [chem.ch.huji.ac.il]

e 23. sites.bu.edu [sites.bu.edu]

e 24. ucl.ac.uk [ucl.ac.uk]

o 25. researchgate.net [researchgate.net]

e 26. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [1-Cyclopropyl-n-methylmethanamine NMR data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168348#1-cyclopropyl-n-methylmethanamine-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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